2-Benzamido-3-hydroxybenzoic acid chemical structure and properties
2-Benzamido-3-hydroxybenzoic acid chemical structure and properties
An In-depth Technical Guide to 2-Benzamido-3-hydroxybenzoic Acid: Structure, Properties, and Potential
Introduction
2-Benzamido-3-hydroxybenzoic acid is a multifaceted organic molecule belonging to the N-acylated amino acid class. It integrates three key functional groups onto a benzene ring: a carboxylic acid, a hydroxyl group, and a benzamide moiety. This unique arrangement makes it a derivative of both salicylic acid and anthranilic acid, scaffolds of significant interest in medicinal chemistry and materials science. The presence of these functional groups imparts a specific set of physicochemical properties and opens avenues for diverse chemical modifications and potential biological activities.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 2-Benzamido-3-hydroxybenzoic acid. It delves into its chemical structure, physicochemical properties, a proposed synthetic pathway, and discusses its potential applications in drug discovery by drawing parallels with structurally related compounds. While experimental data for this specific isomer is limited in public literature, this document synthesizes theoretical knowledge with data from closely related molecules to provide a robust scientific foundation for future research.
Section 1: Chemical Identity and Structural Elucidation
The precise arrangement of substituents on the aromatic ring is critical to the molecule's identity and function. 2-Benzamido-3-hydroxybenzoic acid, also known as N-benzoyl-3-hydroxyanthranilic acid, specifies that the benzamide group is at position 2 and the hydroxyl group is at position 3, relative to the carboxylic acid at position 1.
It is crucial to distinguish it from its isomer, 3-benzamido-2-hydroxybenzoic acid, where the positions of the benzamido and hydroxyl groups are swapped. While they share the same molecular formula and weight, their chemical and biological properties are expected to differ due to variations in intramolecular hydrogen bonding, steric hindrance, and electronic effects.
Key Identifiers:
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IUPAC Name: 2-Benzamido-3-hydroxybenzoic acid
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Molecular Formula: C₁₄H₁₁NO₄[1]
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Molecular Weight: 257.24 g/mol [1]
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Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)C(=O)O
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InChI Key: Based on the structure, a unique key would be generated. For the related isomer 3-benzamido-2-hydroxybenzoic acid, the InChIKey is ZIRLPQKKFAQFCV-UHFFFAOYSA-N.[1]
Caption: 2D structure of 2-Benzamido-3-hydroxybenzoic acid.
Section 2: Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale & Source |
| Molecular Weight | 257.24 g/mol | Computed from the molecular formula C₁₄H₁₁NO₄.[1] |
| Melting Point | Not Available | Expected to be a solid at room temperature with a relatively high melting point, similar to other benzoic acid derivatives.[2][3] |
| Aqueous Solubility | Slightly Soluble | The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the two aromatic rings decrease overall polarity. Solubility is likely pH-dependent. Benzoic acid has low water solubility.[4] |
| XLogP3-AA | ~2.5 | This value, from the isomer 3-benzamido-2-hydroxybenzoic acid, suggests moderate lipophilicity.[1] |
| Hydrogen Bond Donors | 3 | The hydroxyl, amine (N-H), and carboxylic acid (O-H) groups can donate hydrogen bonds.[1] |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two in the carboxyl group, one hydroxyl, one carbonyl) can accept hydrogen bonds.[1] |
| pKa | Not Available | Expected to have at least two pKa values: one acidic pKa for the carboxylic acid (~3-5) and a higher, weaker acidic pKa for the phenolic hydroxyl group (~9-11). |
Section 3: Synthesis and Characterization
A logical and established method for synthesizing 2-Benzamido-3-hydroxybenzoic acid is through the N-acylation of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) with benzoyl chloride.
Caption: General workflow for the synthesis of 2-Benzamido-3-hydroxybenzoic acid.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes a standard procedure for the N-benzoylation of an amino acid derivative.
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Dissolution: Dissolve 1.0 equivalent of 2-amino-3-hydroxybenzoic acid in a suitable aqueous base (e.g., 10% sodium hydroxide solution) in a flask, cooled in an ice bath.
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Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. The simultaneous addition of the aqueous base is crucial to neutralize the HCl byproduct and maintain a basic pH, which facilitates the reaction.
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Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and carefully acidify it with dilute hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
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Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 2-Benzamido-3-hydroxybenzoic acid.
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Drying: Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[5]
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (O-H stretch of acid and phenol, N-H stretch of amide, C=O stretch of acid and amide).
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Melting Point Analysis: To assess the purity of the final product. A sharp melting point range indicates high purity.
Section 4: Potential Applications in Drug Discovery
While 2-Benzamido-3-hydroxybenzoic acid itself is not a widely studied compound, its structural motifs are prevalent in pharmacologically active molecules. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6][7]
Structure-Activity Relationship (SAR) Insights:
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Benzamide Moiety: The benzamide group is a key structural feature in many approved drugs. Modifications to the benzoyl ring or the amide linker can significantly alter biological activity. Benzamides have been explored as potent and selective human β3-adrenergic receptor agonists and as Farnesoid X receptor (FXR) partial agonists.[8][9]
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Hydroxybenzoic Acid Core: The hydroxybenzoic acid scaffold is a well-known pharmacophore. For instance, 3-hydroxybenzoic acid has been shown to inhibit virulence and disrupt biofilm formation in pathogenic bacteria.[10] Derivatives of hydroxybenzoic acids have also shown promise as anticancer agents by inducing apoptosis.[11]
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Potential as an Inhibitor: The overall structure, possessing both hydrogen bond donors and acceptors along with hydrophobic regions, makes it a candidate for binding to enzyme active sites or protein-protein interfaces. The specific substitution pattern may offer selectivity for certain biological targets.
Caption: Structure-Activity Relationship (SAR) concept for derivatization.
Conclusion
2-Benzamido-3-hydroxybenzoic acid is a compound with significant untapped potential. Its structure combines features of known pharmacophores, suggesting a high likelihood of biological activity. This guide provides a foundational understanding of its chemical nature, a reliable synthetic route, and a rationale for its exploration in drug discovery programs. The lack of extensive experimental data highlights a clear opportunity for novel research. Future work should focus on the practical synthesis, full physicochemical characterization, and screening of this molecule and its derivatives against various biological targets to unlock their therapeutic potential.
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